2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid

Medicinal Chemistry Drug Design Lipophilicity Optimization

This is a unique, privileged scaffold combining pyrrolidine and morpholine in a single, conformationally complex amino acid framework. Unlike simpler, achiral analogs, this compound provides a >3,000-fold increase in lipophilicity (LogP 3.38) and dual hydrogen-bonding capability, enabling exploration of 3D pharmacophore space. Ideal for programs needing enhanced membrane permeability without additional synthetic steps.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 1018048-92-4
Cat. No. B1327166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
CAS1018048-92-4
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC(=O)O)CN2CCOCC2
InChIInChI=1S/C11H20N2O3/c14-11(15)9-13-3-1-2-10(13)8-12-4-6-16-7-5-12/h10H,1-9H2,(H,14,15)
InChIKeyRBPYMBKXVLLMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (CAS 1018048-92-4): A Non-Proteinogenic Amino Acid Building Block for Medicinal Chemistry


2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (CAS 1018048-92-4) is a synthetic non-proteinogenic amino acid featuring a pyrrolidine core functionalized with a morpholinomethyl substituent at the 2-position and an acetic acid moiety at the pyrrolidine nitrogen . The molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol . This compound serves as a chemical building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research . The pyrrolidine and morpholine moieties are both recognized as privileged scaffolds in medicinal chemistry, commonly incorporated into drug candidates to modulate target binding and pharmacokinetic properties [1][2].

Procurement Alert: Why 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (CAS 1018048-92-4) Cannot Be Replaced by Simpler Analogs


Simpler in-class analogs such as 2-(pyrrolidin-1-yl)acetic acid (CAS 37386-15-5) or morpholin-4-yl-acetic acid (CAS 3235-69-6) are frequently substituted into synthetic schemes under the assumption of functional equivalence. However, this practice carries significant risk due to quantifiable differences in molecular architecture and physicochemical properties that directly impact synthetic utility and downstream biological performance. The target compound uniquely combines both heterocyclic motifs within a single amino acid framework, producing a distinct LogP value of 3.38 versus negative LogP values for its simpler counterparts [1][2]. Additionally, the presence of two chiral centers and an extended rotatable bond network (six rotors) in the target compound confers conformational and stereochemical complexity absent in the achiral, single-ring alternatives . These differences render generic substitution scientifically invalid without full re-optimization of reaction conditions or pharmacological profile. The evidence detailed below quantifies these critical distinctions.

Quantitative Differentiation Evidence for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (CAS 1018048-92-4) vs. Simpler Analogs


LogP Value Differentiation: Enhanced Lipophilicity Relative to Simpler Pyrrolidine- and Morpholine-Acetic Acid Analogs

The target compound exhibits a calculated LogP of 3.38, reflecting its dual-heterocycle architecture with increased hydrocarbon character . In direct comparison, 2-(pyrrolidin-1-yl)acetic acid has a LogP of -0.20, and morpholin-4-yl-acetic acid has a LogP of -0.35 to -0.66, indicating substantially lower lipophilicity [1][2]. This LogP differential of approximately +3.6 to +3.7 log units represents a >3,000-fold theoretical difference in octanol-water partition coefficient.

Medicinal Chemistry Drug Design Lipophilicity Optimization

Hydrogen Bonding Capacity: Dual H-Bond Donor Profile Enables Bidentate Interaction Modes

The target compound possesses two hydrogen bond donor sites (HBD = 2), enabling bidentate donor interactions with biological targets or synthetic partners . In contrast, both 2-(pyrrolidin-1-yl)acetic acid and morpholin-4-yl-acetic acid possess only one hydrogen bond donor each (HBD = 1) [1][2]. The target also offers three hydrogen bond acceptor sites (HBA = 3) versus two acceptors for 2-(pyrrolidin-1-yl)acetic acid [1].

Molecular Recognition Structure-Based Drug Design Supramolecular Chemistry

Chiral Complexity and Conformational Degrees of Freedom for Stereochemical SAR Exploration

The target compound contains two chiral centers and six rotatable bonds (rotors), offering substantial conformational and stereochemical complexity for SAR exploration . In direct comparison, 2-(pyrrolidin-1-yl)acetic acid is achiral (zero chiral centers) and possesses only one rotatable bond . Morpholin-4-yl-acetic acid is also achiral with one rotatable bond [1]. The target thus provides 6-fold greater rotational degrees of freedom and introduces stereochemical diversity absent in both simpler analogs.

Stereoselective Synthesis Chiral Pool Synthesis Conformational Analysis

Molecular Weight and Synthetic Handle Density: Optimized Balance for Fragment-Based Discovery

The target compound has a molecular weight of 228.29 g/mol, positioning it within the optimal range for fragment-based drug discovery (FBDD) libraries while offering multiple synthetic diversification points . In comparison, 2-(pyrrolidin-1-yl)acetic acid (MW = 129.16 g/mol) and morpholin-4-yl-acetic acid (MW = 145.16 g/mol) are substantially lighter fragments with fewer synthetic handles [1]. The target's increased mass (76% heavier than pyrrolidine analog; 57% heavier than morpholine analog) reflects its enhanced functional group density without exceeding typical lead-like property thresholds.

Fragment-Based Drug Discovery Lead Optimization Chemical Biology

Privileged Scaffold Synergy: Dual Heterocycle Architecture Informed by Validated Medicinal Chemistry Precedent

The target compound integrates both morpholine and pyrrolidine moieties within a single amino acid framework. Morpholine is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating efficacy across diverse therapeutic areas including oncology, cardiovascular disease, and neurodegenerative disorders [1]. Similarly, substituted pyrrolidines have been validated as privileged structures, with C2-symmetric 3,4-disubstituted pyrrolidines exhibiting two-digit nanomolar affinity against HTLV-1 protease [2]. In contrast, simpler analogs contain only one of these privileged motifs—2-(pyrrolidin-1-yl)acetic acid lacks the morpholine component, while morpholin-4-yl-acetic acid lacks the pyrrolidine core.

Privileged Scaffolds Drug Design Bioisosterism

Optimal Research Applications for 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid (CAS 1018048-92-4) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

For programs where hit compounds derived from simple pyrrolidine- or morpholine-acetic acids lack sufficient membrane permeability, the target compound offers a LogP of 3.38—a >3,000-fold theoretical increase in lipophilicity relative to simpler analogs (LogP ≈ -0.2 to -0.6) . This property shift can be leveraged without introducing additional synthetic steps to append hydrophobic moieties. Researchers can incorporate this building block into amide coupling or esterification reactions to modulate overall compound LogP while maintaining the favorable hydrogen-bonding characteristics of both heterocycles.

Fragment-Based Drug Discovery Library Construction with Intermediate Complexity

The compound's molecular weight (228.29 g/mol) positions it between minimal fragments (MW <150) and lead-like compounds (MW 250-350), offering enhanced functional group density (two heterocycles, carboxylic acid handle) without exceeding typical fragment library guidelines . With two chiral centers and six rotatable bonds, it introduces stereochemical and conformational diversity absent in simpler achiral fragments, enabling exploration of 3D pharmacophore space during fragment screening and subsequent hit elaboration .

Synthesis of Chiral Pool-Derived Amino Acid Derivatives

The presence of two chiral centers in the target compound makes it a valuable scaffold for stereoselective synthesis applications. Unlike the achiral alternatives 2-(pyrrolidin-1-yl)acetic acid and morpholin-4-yl-acetic acid, this building block can be incorporated into chiral pool synthesis strategies where stereochemical outcomes are critical . The compound can serve as a starting point for diastereoselective transformations, enabling access to stereochemically defined products that may exhibit differential pharmacological properties.

Design of Bidentate Ligands and Molecular Recognition Elements

With two hydrogen bond donor sites (HBD = 2) and three hydrogen bond acceptor sites (HBA = 3), the target compound can function as a bidentate ligand scaffold for coordination chemistry or protein-ligand interactions . In contrast, simpler analogs with only one HBD site are restricted to monodentate interaction modes. This property enables the compound to be employed in the synthesis of metal-chelating agents, enzyme inhibitor scaffolds requiring dual-point contact with catalytic residues, or supramolecular assemblies dependent on defined hydrogen-bonding networks.

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